molecular formula C15H16N2Na2O8S3 B3343851 Noprylsulfamide CAS No. 576-97-6

Noprylsulfamide

Cat. No.: B3343851
CAS No.: 576-97-6
M. Wt: 494.5 g/mol
InChI Key: RGLKLHBCKRBXLJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NOPRYLSULFAMIDE is a synthetic antibacterial compound belonging to the sulfonamide class. It is known for its broad-spectrum antibacterial activity and is used in various therapeutic applications. The molecular formula of this compound is C15H16N2Na2O8S3, and it has a molecular weight of 494.46 .

Preparation Methods

NOPRYLSULFAMIDE can be synthesized through the reaction of sodium bisulfite with N4-cinnamylidenesulfanilamide, which is prepared from cinnamic aldehyde and sulfanilamide . The reaction conditions typically involve the use of aqueous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

NOPRYLSULFAMIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NOPRYLSULFAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reactivity.

    Biology: this compound is used in biological studies to understand its antibacterial mechanisms and effects on microbial cells.

    Medicine: It is investigated for its potential therapeutic applications in treating bacterial infections.

    Industry: this compound is used in the development of antibacterial coatings and materials.

Mechanism of Action

The antibacterial activity of NOPRYLSULFAMIDE is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of this compound to the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway. By blocking this enzyme, this compound prevents the bacteria from synthesizing essential folate compounds, leading to their death .

Comparison with Similar Compounds

NOPRYLSULFAMIDE is unique among sulfonamides due to its specific structural features and broad-spectrum antibacterial activity. Similar compounds include:

    Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide used in the treatment of various bacterial infections.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Compared to these compounds, this compound offers unique advantages in terms of its stability and efficacy in various applications .

Properties

IUPAC Name

disodium;1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8S3.2Na/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11;;/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLKLHBCKRBXLJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2Na2O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024139
Record name 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-97-6
Record name Noprylsulfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOPRYLSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0J145T93C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Noprylsulfamide
Reactant of Route 2
Reactant of Route 2
Noprylsulfamide
Reactant of Route 3
Reactant of Route 3
Noprylsulfamide
Reactant of Route 4
Reactant of Route 4
Noprylsulfamide
Reactant of Route 5
Reactant of Route 5
Noprylsulfamide
Reactant of Route 6
Noprylsulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.